Vasopressin, gly-lys-arg-8-lys- (also known as [8-lysine]-vasopressin-Gly-Lys-Arg) is a synthetic analog of the natural hormone vasopressin, which is a nonapeptide primarily involved in regulating water retention in the body and blood pressure. This compound features a modification at the eighth position of the peptide sequence, where lysine replaces arginine, thus altering its biological activity compared to arginine vasopressin. The full sequence of this compound is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, where the cysteine residues form a cyclic structure stabilized by disulfide bonds .
The chemical reactivity of vasopressin, gly-lys-arg-8-lys- is influenced by its peptide structure. It can undergo hydrolysis, oxidation, and other reactions typical of peptides. The presence of the disulfide bond between cysteine residues provides stability against certain enzymatic degradations but can also be a site for oxidative modifications. In biological systems, this compound may interact with various enzymes and receptors that facilitate its physiological effects.
Vasopressin, gly-lys-arg-8-lys- exhibits weak antidiuretic activity compared to its parent compound, arginine vasopressin. Studies indicate that it has about 10% of the antidiuretic potency of arginine vasopressin when administered at similar molar concentrations . This compound acts primarily through vasopressin receptors, influencing renal function and glomerular filtration rate. It has been shown to decrease urine flow without significantly altering urine osmolality, suggesting a limited capacity to activate tubular vasopressin receptors .
The synthesis of vasopressin, gly-lys-arg-8-lys- can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain while ensuring high purity and yield. The introduction of specific amino acid residues at defined positions is carefully controlled during synthesis to produce the modified structure accurately. Additionally, post-synthetic modifications may be employed to stabilize the peptide or enhance its biological properties.
Vasopressin, gly-lys-arg-8-lys- has potential applications in biomedical research and therapeutic contexts. It may be used in studies investigating water retention mechanisms and vasopressor functions in various physiological and pathological conditions. While its direct clinical applications remain limited due to its reduced potency compared to arginine vasopressin, it serves as a valuable tool for exploring receptor interactions and signaling pathways within renal physiology.
Research has demonstrated that vasopressin, gly-lys-arg-8-lys- interacts with specific vasopressin receptors in renal tissues but with lower efficacy than arginine vasopressin. Studies indicate that this compound has a relatively stronger action on glomerular vasopressin receptors while showing minimal natriuretic effects . These interaction studies are crucial for understanding how modifications to peptide hormones can influence their biological activity and receptor selectivity.
Several compounds share structural similarities with vasopressin, gly-lys-arg-8-lys-, primarily differing in their amino acid sequences or modifications:
Compound Name | Sequence | Source | Main Application |
---|---|---|---|
Arginine Vasopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | Humans | Antidiuretic effect, cardiovascular regulation |
Lypressin (Lysine Vasopressin) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | Pigs | Antidiuretic agent, hemostatic |
Desmopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-DArg-Gly-NH₂ | Synthetic | Treatment of diabetes insipidus |
Terlipressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | Synthetic | Management of variceal bleeding |
Uniqueness: Vasopressin, gly-lys-arg-8-lys-, is unique due to its specific modification at the eighth position with lysine instead of arginine. This alteration results in distinct pharmacological properties and receptor interactions compared to both arginine vasopressin and lypressin.
The biosynthesis of vasopressin begins with the translation of a pre-prohormone in hypothalamic magnocellular neurons. This precursor comprises the vasopressin nonapeptide, a Gly-Lys-Arg tripeptide linker, neurophysin II, and a C-terminal copeptin domain. Proteolytic maturation occurs in a stepwise manner, initiated by signal peptidase cleavage in the endoplasmic reticulum to remove the N-terminal signal peptide. Subsequent processing in secretory granules involves prohormone convertases (PCs), predominantly PC1/3 and PC2, which recognize the Gly-Lys-Arg sequence flanking the vasopressin moiety.
Key enzymatic steps include:
Synaptic membrane aminopeptidases further process vasopressin fragments in the brain, generating metabolites like [Cyt6]-AVP-(2-9) and [Cyt6]-AVP-(3-9). These secondary cleavages occur without disulfide bridge reduction, indicating unique proteolytic mechanisms in neural tissues compared to endocrine processing.
The Gly-Lys-Arg sequence serves as a critical recognition motif for prohormone convertases. Structural studies reveal that this tripeptide adopts a flexible conformation, allowing it to fit into the catalytic pocket of PCs. The lysine and arginine residues provide positively charged side chains that interact with conserved aspartate residues in the enzyme’s substrate-binding groove, facilitating precise cleavage C-terminal to the arginine.
Comparative analysis of homologous precursors demonstrates evolutionary conservation of this motif:
Precursor | Linker Sequence | Cleavage Site | Convertase |
---|---|---|---|
Vasopressin | Gly-Lys-Arg | Arg↓Neurophysin | PC1/3 |
Oxytocin | Gly-Lys-Arg | Arg↓Neurophysin | PC2 |
Proinsulin | Arg-Arg | Arg↓C-peptide | PC1/3 |
The Gly-Lys-Arg linker’s flexibility, conferred by glycine, ensures accessibility for enzymatic cleavage while maintaining precursor stability during intracellular transport. Mutagenesis studies show that replacing glycine with rigid residues (e.g., proline) reduces processing efficiency by >70%, underscoring the necessity of conformational plasticity.
Vasopressin precursor processing exhibits tissue-specific variations between hypothalamic neurons and the pituitary gland:
Hypothalamic Pathways:
Pituitary Pathways:
Parameter | Hypothalamus | Pituitary |
---|---|---|
Primary Enzyme | PC1/3 | PC2 |
Key Metabolites | AVP-(2-9), AVP-(4-8) | Mature AVP, Neurophysin II |
Developmental Onset | 14–16 weeks gestation | 18–20 weeks gestation |
These divergent pathways enable tissue-specific modulation of vasopressin signaling, with hypothalamic processing favoring neuromodulatory fragments and pituitary processing optimizing endocrine hormone release.